

A Head-to-Head Comparison of LSD1 Inhibitors: GSK2879552 vs. ORY-1001

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK2879552	
Cat. No.:	B1139488	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, **GSK2879552** and ORY-1001 (iadademstat). This analysis is supported by preclinical and clinical data to inform research and development decisions.

Both **GSK2879552** and ORY-1001 are irreversible inhibitors of LSD1, an enzyme overexpressed in various cancers that plays a crucial role in oncogenesis by altering histone methylation and regulating gene expression.[1][2][3] While both molecules target the same enzyme, their preclinical efficacy and clinical development trajectories have diverged significantly.

At a Glance: Key Differences in Efficacy and Development



Feature	GSK2879552	ORY-1001 (ladademstat)
Preclinical Potency	Potent activity in AML and SCLC cell lines.[4]	Highly potent, with sub- nanomolar activity in AML cell lines.[1]
In Vivo Efficacy	Demonstrated tumor growth inhibition in SCLC xenograft models.[5]	Showed tumor growth reduction in AML xenografts and increased survival in a T-ALL model.[6][7]
Clinical Development	Phase I trials in SCLC and AML were terminated due to an unfavorable risk-benefit profile.[5]	Has shown a good safety profile and clinical activity in a Phase I/IIa trial in AML.[1][8] Currently in further clinical investigation, including combination therapies.[9]
Key Adverse Events	Thrombocytopenia and encephalopathy were among the treatment-related adverse events.	Generally well-tolerated, with expected myelosuppression in the context of AML.[1]

Preclinical Efficacy: A Quantitative Comparison In Vitro Anti-proliferative Activity

Both **GSK2879552** and ORY-1001 have demonstrated potent anti-proliferative effects in various cancer cell lines. However, available data suggests that ORY-1001 may exhibit greater potency in certain contexts.



Compound	Cell Line(s)	Cancer Type	IC50 / EC50	Reference(s)
GSK2879552	20 AML cell lines (average)	Acute Myeloid Leukemia	EC50: 137 ± 30 nM	[4]
AML cell lines	Acute Myeloid Leukemia	EC50: 2 - 240 nM	[10]	
SCLC cell lines	Small Cell Lung Cancer	Potent, predominantly cytostatic activity	[11]	
ORY-1001	AML cell lines	Acute Myeloid Leukemia	< 1 nM (induces differentiation)	[8]
THP-1 (MLL- AF9)	Acute Myeloid Leukemia	Induces differentiation	[6]	
MV(4;11)	Acute Myeloid Leukemia	Inhibits proliferation and colony formation	[6]	

In Vivo Tumor Growth Inhibition

In vivo studies in xenograft models have supported the anti-tumor activity of both compounds.

Compound	Xenograft Model	Cancer Type	Dosage	Tumor Growth Inhibition (TGI)	Reference(s
GSK2879552	NCI-H526	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	57%	[5]
NCI-H1417	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	83%	[5]	
ORY-1001	Rodent MV(4;11) xenografts	Acute Myeloid Leukemia	<0.020 mg/kg, p.o.	Significantly reduced tumor growth	[6]



Clinical Efficacy and Safety

The clinical development paths of **GSK2879552** and ORY-1001 have been markedly different, providing crucial insights into their therapeutic potential.

GSK2879552 Clinical Trials

Phase I clinical trials for **GSK2879552** in both relapsed/refractory Small Cell Lung Cancer (SCLC) (NCT02034123) and Acute Myeloid Leukemia (AML) (NCT02177812) were terminated. The primary reasons cited were an unfavorable risk-benefit profile, including poor disease control and a high rate of adverse events.[5]

ORY-1001 (ladademstat) Clinical Trials

ORY-1001 has demonstrated a more promising clinical trajectory. A first-in-human Phase I/IIa trial in patients with relapsed or refractory AML showed a good safety profile and signs of clinical and biological activity as a single agent.[1][8]

Key findings from the ORY-1001 Phase I/IIa monotherapy trial in R/R AML:

- Recommended Phase II Dose: 140 μg/m²/d.[1]
- Safety: Most adverse events were as expected in this patient population, including myelosuppression.[1]
- Efficacy: Reductions in blood and bone marrow blast percentages were observed, along with induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery was reported.[1]

Furthermore, the Phase IIa ALICE trial, evaluating ORY-1001 in combination with azacitidine for elderly, unfit AML patients, has shown encouraging results with a high objective response rate.[9]

Mechanism of Action and Signaling Pathways

Both **GSK2879552** and ORY-1001 function as irreversible inhibitors of LSD1, leading to an increase in histone H3 lysine 4 dimethylation (H3K4me2) and subsequent changes in gene



expression.[12] However, their downstream effects and potential secondary mechanisms may differ.

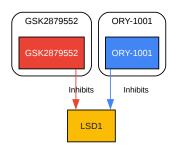
GSK2879552

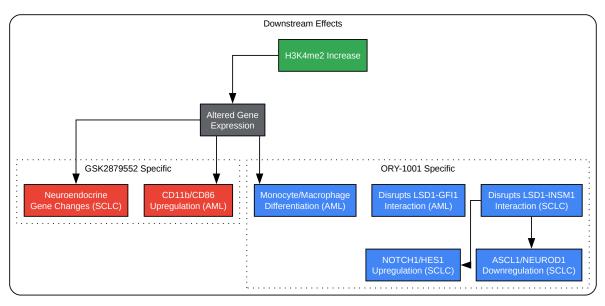
Inhibition of LSD1 by **GSK2879552** leads to alterations in the expression of neuroendocrine marker genes in SCLC.[13] In AML, it has been shown to increase the cell surface expression of myeloid differentiation markers CD11b and CD86.[4]

ORY-1001 (ladademstat)

ORY-1001 induces a monocyte/macrophage differentiation gene signature in AML cell lines.[8] A key aspect of its mechanism is the disruption of the interaction between LSD1 and GFI-1 (Growth Factor Independence 1) in AML and INSM1 (Insulinoma-associated 1) in SCLC.[9] This disruption is critical for the differentiation block in these cancers. In SCLC, the impairment of the LSD1-INSM1 interaction leads to the restoration of NOTCH1 and HES1 expression and a reduction in the oncogenic drivers ASCL1 and NEUROD1.[9]







Click to download full resolution via product page

Figure 1: Simplified signaling pathways of **GSK2879552** and ORY-1001.

Experimental Protocols Cell Viability Assay (MTT Assay)



This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- · 96-well plates
- **GSK2879552** and ORY-1001
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **GSK2879552** or ORY-1001 for the desired incubation period (e.g., 72 hours). Include vehicle-only controls.
- Following treatment, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- If using a solubilizing agent that requires removal of the medium, carefully aspirate the medium.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



 Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.



Click to download full resolution via product page

Figure 2: Workflow for a typical cell viability assay.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of LSD1 inhibitors in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- · Cancer cell line of interest
- Matrigel (optional)
- GSK2879552 or ORY-1001 formulated for oral administration
- Calipers for tumor measurement

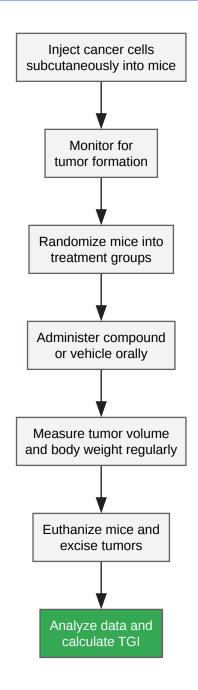
Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
- Monitor the mice regularly for tumor formation.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



- Administer GSK2879552, ORY-1001, or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
- Measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight at regular intervals (e.g., 2-3 times per week).
- Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.





Click to download full resolution via product page

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

While both **GSK2879552** and ORY-1001 are potent irreversible inhibitors of LSD1, their preclinical profiles and clinical development outcomes have diverged. ORY-1001 has demonstrated a more favorable safety and efficacy profile in early clinical trials for AML, supporting its continued development as a monotherapy and in combination regimens. In



contrast, the clinical development of **GSK2879552** was halted due to an unfavorable risk-benefit assessment. These findings underscore the importance of subtle differences in molecular interactions and downstream signaling, which can significantly impact the therapeutic window of targeted agents. Further research into the specific molecular consequences of LSD1 inhibition by these and other compounds will be crucial for the successful clinical application of this class of epigenetic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oryzon.com [oryzon.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]



- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of LSD1 Inhibitors: GSK2879552 vs. ORY-1001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139488#comparing-gsk2879552-and-ory-1001-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com